molecular formula C14H16F3NO4 B13178823 5-{[(Benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pentanoic acid

5-{[(Benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pentanoic acid

Cat. No.: B13178823
M. Wt: 319.28 g/mol
InChI Key: SXNHIGPXFOYWTC-UHFFFAOYSA-N
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Description

5-{[(Benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pentanoic acid is a synthetic organic compound with the molecular formula C13H17NO4. It is characterized by the presence of a benzyloxycarbonyl group, an amino group, and a trifluoromethyl group attached to a pentanoic acid backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(Benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pentanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

5-{[(Benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

5-{[(Benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{[(Benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pentanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, while the trifluoromethyl group can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and protein functions .

Comparison with Similar Compounds

Similar Compounds

  • N-Cbz-5-aminovaleric acid
  • 5-benzyloxycarbonylaminovaleric acid
  • 5-(Carbobenzoxyamino)valeric Acid

Uniqueness

5-{[(Benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pentanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability profiles .

Properties

Molecular Formula

C14H16F3NO4

Molecular Weight

319.28 g/mol

IUPAC Name

5-(phenylmethoxycarbonylamino)-2-(trifluoromethyl)pentanoic acid

InChI

InChI=1S/C14H16F3NO4/c15-14(16,17)11(12(19)20)7-4-8-18-13(21)22-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,18,21)(H,19,20)

InChI Key

SXNHIGPXFOYWTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCC(C(=O)O)C(F)(F)F

Origin of Product

United States

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